

An In-depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methyl-5-nitropyridine

Cat. No.: B1357394

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic building block, **3-Chloro-2-methyl-5-nitropyridine** (CAS No. 51984-62-4) presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical properties, spectroscopic profile, safe handling procedures, and its role in synthetic chemistry, with a particular focus on its applications in medicinal chemistry and drug discovery. The information herein is curated to empower researchers with the technical knowledge required for the effective utilization of this versatile compound.

Chemical Identity and Core Physical Properties

3-Chloro-2-methyl-5-nitropyridine is a substituted pyridine ring with a molecular formula of $C_6H_5ClN_2O_2$ and a molecular weight of 172.57 g/mol [1]. The strategic placement of a chloro, a methyl, and a nitro group on the pyridine core imparts a distinct reactivity profile, which is of significant interest in organic synthesis.

Structural Information

- IUPAC Name: **3-chloro-2-methyl-5-nitropyridine**[1]
- CAS Number: 51984-62-4[1]

- Molecular Formula: $C_6H_5ClN_2O_2$ [1]
- Molecular Weight: 172.57 g/mol [1]
- Canonical SMILES: CC1=C(C=C(C=N1)[O-])Cl [1]
- InChI Key: KEQYIUZGVFBSNL-UHFFFAOYSA-N [1]

Summary of Physical Properties

The physical properties of **3-Chloro-2-methyl-5-nitropyridine** are not extensively documented in peer-reviewed literature, with some conflicting information from commercial suppliers. The following table summarizes the available data. It is crucial for researchers to experimentally verify these properties for their specific batch of the compound.

Property	Value	Source(s)
Appearance	Colorless crystalline solid	[2]
Boiling Point	163 °C	[2]
Melting Point	Not Available	[1]
Solubility	Soluble in water and alcohols; insoluble in ethers and chlorinated hydrocarbons.	[2]

Note on Data Discrepancy: While one supplier reports a boiling point of 163 °C, other chemical data aggregators state that the boiling and melting points are not available [1]. This highlights the importance of empirical determination of these values.

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and quality control of **3-Chloro-2-methyl-5-nitropyridine**. As of the compilation of this guide, experimentally validated spectra in peer-reviewed publications for this specific isomer are not readily available. The following sections outline the expected spectral characteristics and provide a general protocol for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing nitro group and the chloro and methyl substituents.
- ^{13}C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Chloro-2-methyl-5-nitropyridine** is expected to show characteristic absorption bands for:

- C-Cl stretching: Typically in the range of $800\text{-}600\text{ cm}^{-1}$.
- C-N stretching: Around $1350\text{-}1000\text{ cm}^{-1}$.
- Aromatic C=C and C=N stretching: In the region of $1600\text{-}1400\text{ cm}^{-1}$.
- NO_2 stretching: Strong asymmetric and symmetric stretching bands around $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1320\text{ cm}^{-1}$, respectively.
- C-H stretching: For the aromatic and methyl protons, typically above 3000 cm^{-1} and around $2950\text{-}2850\text{ cm}^{-1}$, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **3-Chloro-2-methyl-5-nitropyridine** will show a molecular ion peak (M^+) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an $\text{M}+2$ peak with approximately one-third the intensity of the M^+ peak).

Safety, Handling, and Storage

Proper handling and storage of **3-Chloro-2-methyl-5-nitropyridine** are essential for laboratory safety.

Hazard Identification

Based on available safety data sheets, **3-Chloro-2-methyl-5-nitropyridine** is classified with the following hazard statements:

- H302: Harmful if swallowed[1].
- H315: Causes skin irritation[1].
- H319: Causes serious eye irritation[1].
- H335: May cause respiratory irritation[1].

The GHS pictogram associated with this compound is an exclamation mark (GHS07), and the signal word is "Warning"[1].

Recommended Handling Procedures

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke when using this product.

Storage Recommendations

- Store in a tightly closed container.
- Keep in a cool, dry, and well-ventilated place.

- Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Physical Property Determination

To address the lack of consistent data, this section provides standardized protocols for the experimental determination of key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

- Finely powder a small, dry sample of **3-Chloro-2-methyl-5-nitropyridine**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
- A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, workup, and purification.

Protocol:

- Add approximately 10-20 mg of **3-Chloro-2-methyl-5-nitropyridine** to a small test tube.

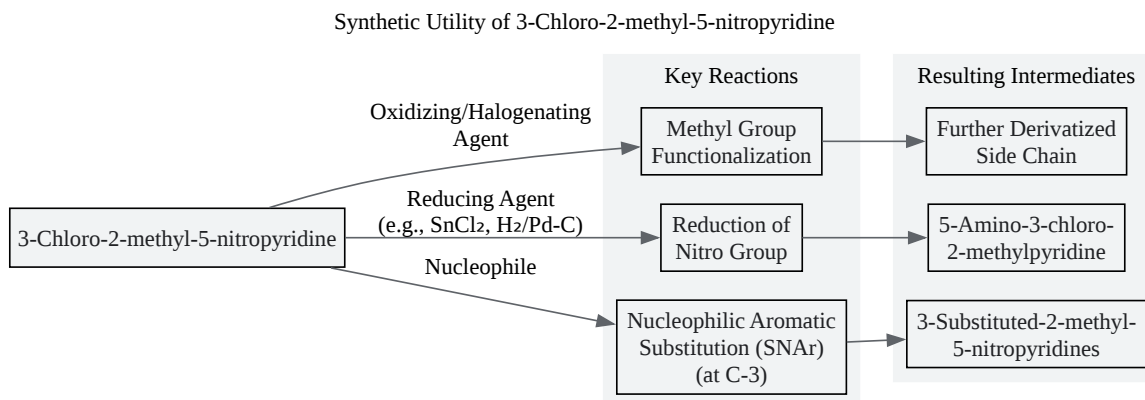
- Add 1 mL of the solvent to be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature.
- Vortex or shake the mixture vigorously for 1-2 minutes.
- Visually observe if the solid has dissolved completely.
- Classify the solubility as soluble, partially soluble, or insoluble.
- For a more quantitative assessment, gravimetric analysis can be performed by preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residue.

Synthesis and Reactivity

While a specific, high-yielding synthesis for **3-Chloro-2-methyl-5-nitropyridine** from a peer-reviewed journal is not readily available, general synthetic strategies for related nitropyridines can be adapted. These often involve the nitration of a corresponding chloromethylpyridine or the chlorination of a hydroxymethylnitropyridine.

The reactivity of **3-Chloro-2-methyl-5-nitropyridine** is dictated by its functional groups:

- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The chlorine atom at the 3-position can be displaced by various nucleophiles, although it is generally less reactive than a chlorine at the 2- or 4-position.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a wide range of subsequent derivatization possibilities, such as diazotization and Sandmeyer reactions, or acylation of the resulting amine.
- **Reactions of the Methyl Group:** The methyl group can potentially undergo oxidation or halogenation under specific conditions, providing another handle for further functionalization.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. americanelements.com [americanelements.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357394#3-chloro-2-methyl-5-nitropyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com